7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
CAS No.: 1431363-47-1
Cat. No.: VC2605638
Molecular Formula: C10H7BrINO
Molecular Weight: 363.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431363-47-1 |
|---|---|
| Molecular Formula | C10H7BrINO |
| Molecular Weight | 363.98 g/mol |
| IUPAC Name | 7-bromo-3-iodo-8-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | RWDJVDXJQDCNRE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1NC=C(C2=O)I)Br |
| Canonical SMILES | CC1=C(C=CC2=C1NC=C(C2=O)I)Br |
Introduction
Chemical Structure and Properties
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline features a quinoline core structure with four specific substituents: a bromine atom at position 7, a hydroxyl group at position 4, an iodine atom at position 3, and a methyl group at position 8. This unique substitution pattern contributes significantly to its chemical reactivity and biological properties.
Structural Data
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇BrINO |
| Molecular Weight | 363.98 g/mol |
| CAS Number | 1431363-47-1 |
| Appearance | Crystalline solid |
| Structural Classification | Halogenated quinoline derivative |
The molecular structure of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline exhibits a screw-boat conformation of the quinoline ring, with hydrogen-bonding patterns (N–H⋯O) that influence its three-dimensional arrangement. The presence of both bromine and iodine atoms creates a unique electronic distribution that affects its reactivity and binding capabilities with biological targets.
Chemical Reactions
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can participate in various chemical reactions characteristic of quinoline derivatives, with its reactivity enhanced by the presence of the halogen substituents.
Common Reaction Types
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Amino, alkoxy, or thiol derivatives |
| Metal-Catalyzed Coupling | Palladium or copper-catalyzed reactions | Carbon-carbon or carbon-heteroatom bonded products |
| Oxidation | Conversion of hydroxyl group | Quinone derivatives |
| Reduction | Reduction of halogen substituents | Dehalogenated products |
| Hydroxyl Group Reactions | Esterification or etherification | Ester or ether derivatives |
The halogen substituents (bromine and iodine) make the compound particularly suitable for metal-catalyzed coupling reactions, which can be utilized to synthesize more complex molecules for medicinal chemistry applications.
Physical and Chemical Properties
The physical and chemical properties of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline are influenced by its structural features, particularly the halogen substituents and the hydroxyl group.
Physical Properties
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically off-white to pale yellow |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF |
| Melting Point | Estimated to be >200°C based on similar compounds |
| Stability | Relatively stable under normal conditions; sensitive to light |
Chemical Properties
The compound exhibits both acidic and basic properties due to the presence of the hydroxyl group and the nitrogen atom in the quinoline ring. The hydroxyl group at position 4 can undergo deprotonation in basic conditions, while the quinoline nitrogen can accept a proton in acidic conditions.
The presence of halogen atoms (bromine and iodine) significantly enhances the biological activity of this quinoline derivative compared to non-halogenated analogs. These halogens increase the compound's lipophilicity and can facilitate binding to biological targets through halogen bonding interactions.
Biological and Pharmacological Activities
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline exhibits various biological activities that make it a compound of interest for medicinal chemistry research.
Applications in Scientific Research
Medicinal Chemistry
In medicinal chemistry, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline serves as:
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A scaffold for developing novel pharmaceutical agents
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A tool for studying structure-activity relationships
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A model compound for investigating binding interactions with biological targets
The presence of both bromine and iodine atoms provides synthetic handles for further derivatization, making this compound a valuable intermediate in drug discovery programs.
Materials Science
In materials science, this compound and its derivatives may find applications in:
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Development of organic electronic materials
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Creation of fluorescent probes and sensors
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Synthesis of metal-organic frameworks for various applications
The unique electronic properties conferred by the halogen substituents make this compound potentially useful for developing materials with specific optical or electronic characteristics.
Comparison with Similar Compounds
Comparing 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline with structurally related compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs Comparison
The unique combination of substituents in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline likely contributes to its specific properties and potential applications that differentiate it from these related compounds.
Research Status and Future Directions
Current research on 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline focuses on exploring its potential biological activities and developing synthetic methods for its preparation and derivatization.
Current Research Focus
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Investigation of its antimicrobial and anticancer properties
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Development of more efficient synthetic routes
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Exploration of structure-activity relationships through the synthesis of analogs
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Study of its potential as a building block for more complex molecules
Future Research Directions
Future research may focus on:
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Detailed mechanistic studies of its biological activities
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Development of drug candidates based on this scaffold
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Exploration of its applications in materials science
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Investigation of its potential as a chemical probe for biological systems
The unique halogenation pattern of this compound makes it particularly interesting for future studies in medicinal chemistry and materials science.
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